molecular formula C36H54O3 B1677206 Oleoyl-estrone CAS No. 180003-17-2

Oleoyl-estrone

Cat. No. B1677206
M. Wt: 534.8 g/mol
InChI Key: IMIPDPVHGGHVNH-YWVHRCQQSA-N
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Description

Oleoyl-estrone (OE), also known as estrone 3-oleate, is a fatty acid ester of estrone . It is a naturally circulating hormone in animals, including humans . It was studied as a potential weight-loss drug, but failed to show benefit in clinical trials .


Synthesis Analysis

Oleoyl-estrone is synthesized from estrone by adipose cells and released into the bloodstream . Treatment with OE leads to a decrease in food intake that is initially paralleled by a decrease in body weight .


Molecular Structure Analysis

The molecular structure of Oleoyl-estrone is characterized by a chemical formula of C36H54O3 . The average weight is 534.8122 and the monoisotopic weight is 534.407295594 .


Chemical Reactions Analysis

Oleoyl-estrone (OE) decreases energy intake while maintaining glucose homeostasis, and energy expenditure at the expense of body fat . White adipose tissue (WAT) depots behave differently under starvation, postprandial state and pharmacologically induced lipolysis .


Physical And Chemical Properties Analysis

Oleoyl-estrone is a small molecule with a chemical formula of C36H54O3 . It has an average weight of 534.8122 and a monoisotopic weight of 534.407295594 .

Scientific Research Applications

Slimming and Weight Management

Oleoyl-estrone is recognized for its potential in slimming and managing body weight. Several studies have demonstrated its effectiveness in inducing weight loss, primarily by affecting fat reserves. For instance, research shows that oleoyl-estrone treatment in rats results in a significant decrease in body weight, primarily through the reduction of fat stores, without significantly impacting body protein content or other metabolic parameters (Remesar et al., 2000). Additionally, the compound has been found to decrease food intake but maintain energy expenditure, leading to the utilization of adipose tissue fat and sparing body protein (Ferrer-Lorente et al., 2005).

Metabolic Effects and Energy Management

Oleoyl-estrone has been shown to influence various metabolic processes. For example, it affects the plasma lipoprotein profile and tissue lipase activities, which are crucial for the handling of circulating lipids (Blay et al., 2002). The compound also impacts energy balance, insulin sensitivity, and lipid metabolism in adipose tissue, which are essential aspects of managing obesity and related metabolic disorders (Salas et al., 2007).

Potential in Obesity Treatment

Oleoyl-estrone’s role in obesity treatment has been explored, with findings indicating its potential as an anti-obesity drug. It has been observed to decrease body weight in animal models without affecting metabolites or hormones, suggesting its safety and effectiveness (Alemany et al., 2003). Furthermore, its combined effects with other anti-obesity agents, such as β3-adrenergic agonists, have been studied, showing enhanced fat mobilization (Ferrer-Lorente et al., 2005).

Effect on Cholesterol and Lipid Metabolism

Oleoyl-estrone has been found to influence cholesterol and lipid metabolism significantly. Studies indicate that it increases cholesterol turnoverand affects overall metabolite changes, particularly in relation to lipid handling and cholesterol levels (Cabot et al., 2005). This suggests its potential use in managing conditions associated with high cholesterol and impaired lipid metabolism.

Impact on Hormonal Pathways

Interestingly, oleoyl-estrone interacts with hormonal pathways in a unique way. It has been reported to enhance the synthesis of estrone esters from estrone in white adipose tissue, indicating a complex interplay with hormonal signals and metabolism (Esteve et al., 1999). Moreover, its slimming effects are not mediated through its conversion to estrone or estradiol acting through the estrogen receptor, suggesting a distinct mechanism of action (Ferrer-Lorente et al., 2004).

properties

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-29-20-22-30-28(27-29)19-21-32-31(30)25-26-36(2)33(32)23-24-34(36)37/h10-11,20,22,27,31-33H,3-9,12-19,21,23-26H2,1-2H3/b11-10-/t31-,32-,33+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIPDPVHGGHVNH-YWVHRCQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041086
Record name Oleoyl-estrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Based on extensive preclinical studies, it is believed that oleoyl-estrone (OE) works by a dual mechanism of action. Centrally, OE appears to act at the brain's hypothalamus, resetting the body's ponderostat, the “food control center” in the brain that detects and integrates signals that control both appetite and metabolic behavior. Peripherally, OE also causes reduced storage of fat in “white fat” tissue and allows skeletal muscle to use fat as an alternate energy source.
Record name Oleoyl-estrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oleoyl-estrone

CAS RN

180003-17-2
Record name Oleoylestrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180003-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleoyl-estrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180003172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleoyl-estrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oleoyl-estrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLEOYLESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64R56KMG1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
516
Citations
X Remesar, JA Fernández‐López… - Medicinal research …, 2012 - Wiley Online Library
Oleoyl‐estrone (OE) is a powerful slimming agent that is also present in plasma and adipose tissue, where it is synthesized. It acts through the formation of a derivative W. OE effects (…
Number of citations: 11 onlinelibrary.wiley.com
D Sanchis, F Balada, C Farrerons, J Virgili… - Life sciences, 1998 - Elsevier
… This is accomplished because oleoyl-estrone is … Oleoyl-estrone exerts different effects on body weight and metabolic parameters than estrone, which suggests that oleoyl-estrone role …
Number of citations: 24 www.sciencedirect.com
X Remesar Betlloch, JA Fernández López… - … Reviews, 2012, vol …, 2012 - diposit.ub.edu
Oleoyl-estrone (OE) is a powerful slimming agent that is also present in plasma and adipose tissue, where it is synthesized. It acts through the formation of a derivative W. OE effects (…
Number of citations: 2 diposit.ub.edu
X Remesar, JA Fernández-López, MT Blay… - International journal of …, 2002 - nature.com
… OBJECTIVE: To determine whether the oral administration of oleoyl-estrone has similar … DESIGN: Adult male Zucker lean rats were given a daily oral gavage of oleoyl-estrone (OE, 10 …
Number of citations: 47 www.nature.com
S Strassburg, PT Pfluger, N Chaudhary, P Tso… - …, 2010 - Wiley Online Library
Oleoyl‐estrone (OE) has been presented as a potential antiobesity therapeutic, but the published series of studies from one laboratory has not yet been independently confirmed, and …
Number of citations: 6 onlinelibrary.wiley.com
R Vilà, C Cabot, L Villarreal, A Monegal, E Ayet… - The Journal of Steroid …, 2011 - Elsevier
… produced by oleoyl-estrone are mediated by W. ► Oleoyl-estrone physiological and … Oleoyl-estrone induces a counter-regulatory increase in ACTH and corticosterone levels [21], with …
Number of citations: 17 www.sciencedirect.com
MM Del Grasa, C Cabot, M Esteve, P Yubero… - Obesity …, 2001 - Wiley Online Library
… oleoyl-estrone lowers the reference weight setting in lean rats but not in fa/fa rats ((8)). This suggests that leptin and oleoyl-estrone … model in which oleoyl-estrone would be a key signal …
Number of citations: 77 onlinelibrary.wiley.com
D Sanchis, F Balada, M del Mar Grasa… - … Journal of Obesity …, 1996 - europepmc.org
… Oleoyl-estrone was synthesized and incorporated … oleoyl-estrone in blood lipoproteins, the correlations of the effects of body weight to the dose and the uptake of labelled oleoyl-estrone …
Number of citations: 123 europepmc.org
C Cabot, M del Mar Grasa, RM Massanés, R de Matteis… - Life Sciences, 2001 - Elsevier
… the mode of administration of oleoylestrone (ie oral gavage or iv … Thus we have measured the binding of oleoyl-estrone, 17 -… parameters during oleoyl-estrone treatment of female rats. …
Number of citations: 36 www.sciencedirect.com
R Ferrer-Lorente, C Cabot, JA Fernández-López… - Life sciences, 2005 - Elsevier
Oleoyl-estrone (OE) decreases appetite, induces adipose tissue wasting and resets the ponderostat setting, sparing glucose and protein. The β 3 -adrenergic agonists increase energy …
Number of citations: 60 www.sciencedirect.com

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